3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
Description
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene is a spiroheterocyclic compound characterized by a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic structure. The spiro center connects a six-membered ring (likely cyclohexane) and a five-membered heterocyclic ring containing sulfur and nitrogen. The 4-methoxyphenyl substituent at position 3 introduces an aromatic group with an electron-donating methoxy moiety, which may influence the compound’s electronic properties, solubility, and biological interactions.
Properties
CAS No. |
82243-14-9 |
|---|---|
Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C14H18N2OS/c1-17-12-7-5-11(6-8-12)13-15-16-14(18-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
InChI Key |
KPKCVSAYDAJAGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts under ultrasound irradiation in ethanol in the presence of triethylamine . The reaction conditions, such as ultrasound amplitude and reaction time, can significantly affect the yield, with optimal conditions yielding up to 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis reactions apply. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but can include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as an antibacterial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Spiroheterocycles with variations in substituents and heteroatoms exhibit diverse physicochemical and biological properties. Below is a comparative analysis:
Physical Properties
Comparative data on melting points, molecular weights, and predicted properties:
*Estimated based on analogs.
Biological Activity
3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene, also known by its CAS number 82243-14-9, is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, structure, and biological activities, including its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 262.37 g/mol. The compound features a spirocyclic structure, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂OS |
| Molecular Weight | 262.37 g/mol |
| CAS Number | 82243-14-9 |
| LogP | 3.118 |
| PSA | 58.92 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the diazaspiro series. For instance, derivatives similar to this compound have shown moderate to significant cytotoxicity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited better cytotoxicity than established chemotherapeutics like bleomycin .
Case Study:
A study evaluating the cytotoxic effects of several diazaspiro compounds demonstrated that one derivative induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than bleomycin . The mechanism was attributed to the compound's ability to interact with cellular pathways involved in apoptosis.
Neuropharmacological Activity
The compound's structural characteristics suggest potential neuropharmacological applications. Similar compounds have been studied for their antipsychotic effects, where substituents on the phenyl moiety significantly influenced their behavioral activity in animal models .
Key Findings:
- Behavioral tests showed that specific substitutions could enhance efficacy while reducing side effects commonly associated with antipsychotic medications.
- The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic potential in psychiatric disorders.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.
- Receptor Modulation : The ability to modulate neurotransmitter receptors suggests potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
